methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound characterized by its pyrrole ring structure substituted with a chlorophenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyrrole ring.
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its derivatives in drug development. These compounds have been studied for their therapeutic potential in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Methyl 4-(4-chlorophenyl)benzoate: A related compound with a benzoate ester group instead of a pyrrole ring.
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: A pyrrole derivative without the chlorophenyl group.
4-Chlorophenyl-2,5-dimethylpyrrole-3-carboxylic acid: A similar compound without the ester group.
Uniqueness: Methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate stands out due to its combination of the pyrrole ring and chlorophenyl group, which provides unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-12(10-4-6-11(15)7-5-10)13(9(2)16-8)14(17)18-3/h4-7,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOLDACERCHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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